Cas no 2742654-04-0 (6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride)

6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride
- 2742654-04-0
- EN300-37156060
- 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride
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- Inchi: 1S/C6H10N2O2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-2,4-5H2;1H
- InChI Key: RETVXUZOKRZFJM-UHFFFAOYSA-N
- SMILES: Cl.O1CCNCC(C#N)(C1)O
Computed Properties
- Exact Mass: 178.0509053g/mol
- Monoisotopic Mass: 178.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.3Ų
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37156060-1.0g |
6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride |
2742654-04-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-18 | |
Enamine | EN300-37156060-10.0g |
6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride |
2742654-04-0 | 95.0% | 10.0g |
$7927.0 | 2025-03-18 | |
Aaron | AR028R78-250mg |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 250mg |
$1281.00 | 2025-02-16 | |
1PlusChem | 1P028QYW-250mg |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 250mg |
$1191.00 | 2024-05-07 | |
1PlusChem | 1P028QYW-5g |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 5g |
$6669.00 | 2024-05-07 | |
1PlusChem | 1P028QYW-1g |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 1g |
$2341.00 | 2024-05-07 | |
Aaron | AR028R78-500mg |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 500mg |
$2001.00 | 2025-02-16 | |
Aaron | AR028R78-50mg |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 50mg |
$699.00 | 2025-02-16 | |
1PlusChem | 1P028QYW-500mg |
6-hydroxy-1,4-oxazepane-6-carbonitrilehydrochloride |
2742654-04-0 | 95% | 500mg |
$1838.00 | 2024-05-07 | |
Enamine | EN300-37156060-5.0g |
6-hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride |
2742654-04-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-18 |
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride Related Literature
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
Additional information on 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride
Introduction to 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride (CAS No. 2742654-04-0)
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride, identified by its CAS number 2742654-04-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the oxazepane family, which is renowned for its broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a hydroxyl group and a nitrile substituent on the oxazepane ring, contribute to its unique chemical properties and potential applications in drug discovery.
The oxazepane core is a bicyclic structure consisting of an oxygen atom and two nitrogen atoms in its ring system. This arrangement imparts flexibility and reactivity to the molecule, making it a valuable scaffold for medicinal chemists. The hydroxyl group at the 6-position enhances the compound's solubility in polar solvents and participates in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the nitrile group introduces a polar site for further functionalization and can serve as a pharmacophore in drug design.
6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride has garnered attention in recent years due to its potential role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases. The oxazepane scaffold has been reported to exhibit properties such as muscle relaxant activity, sedative effects, and antimicrobial properties, making this compound a promising candidate for further investigation.
In the realm of drug discovery, the hydroxyl and nitrile functionalities provide multiple points for chemical modification. For instance, the hydroxyl group can be acylated, alkylated, or etherified to introduce specific pharmacological properties. The nitrile group can be reduced to an amide or converted into other functional groups like carboxylic acids or esters. These modifications allow chemists to fine-tune the compound's bioactivity and pharmacokinetic profile.
Recent studies have highlighted the importance of oxazepane derivatives in medicinal chemistry. One notable area of research involves their application as kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that modulate these pathways effectively.
The structural motif of 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride makes it a versatile building block for such inhibitors. The presence of both polar and non-polar regions in the molecule allows it to interact with both hydrophobic and hydrophilic pockets on kinase active sites. This dual functionality is essential for achieving high affinity and selectivity in drug design.
Another emerging area where this compound shows promise is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes or proteins can disrupt their life cycle. Oxazepane derivatives have been investigated for their ability to interfere with viral protease activity, which is crucial for viral replication.
The nitrile group in 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride can be strategically positioned to mimic transition-state analogs of viral proteases. Such analogs can bind more tightly to the enzyme's active site, effectively blocking viral protein cleavage and preventing viral propagation. Additionally, the hydroxyl group can be used to incorporate sugar moieties or other recognition elements that enhance binding specificity.
In conclusion, 6-Hydroxy-1,4-oxazepane-6-carbonitrile hydrochloride (CAS No. 2742654-04-0) represents a valuable compound with diverse applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern drug discovery efforts.
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